molecular formula C16H23ClN2O2 B14690844 Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester CAS No. 33531-32-7

Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester

Cat. No.: B14690844
CAS No.: 33531-32-7
M. Wt: 310.82 g/mol
InChI Key: JMHSMFKQKRUZBH-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a carbanilic acid core with a 2-chloro-6-methyl substitution, an N-propyl group, and a 4-piperidinyl ester moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

The synthesis of carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester typically involves multiple steps, including the formation of the carbanilic acid core, chlorination, methylation, and esterification with N-propyl-4-piperidinyl. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially forming new derivatives.

    Reduction: Reduction reactions can modify the ester or carbanilic acid core, leading to different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed depend on the reaction type and conditions used.

Scientific Research Applications

Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Carbanilic acid, 2-chloro-6-methyl-, N-propyl-4-piperidinyl ester can be compared with other similar compounds, such as:

    Carbanilic acid derivatives: These compounds share the carbanilic acid core but differ in their substituents, leading to variations in reactivity and applications.

    Piperidinyl esters: Compounds with a piperidinyl ester moiety may have similar properties but differ in their overall structure and function. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

33531-32-7

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

(1-propylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C16H23ClN2O2/c1-3-9-19-10-7-13(8-11-19)21-16(20)18-15-12(2)5-4-6-14(15)17/h4-6,13H,3,7-11H2,1-2H3,(H,18,20)

InChI Key

JMHSMFKQKRUZBH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2Cl)C

Origin of Product

United States

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